Product packaging for Chlorophenylpiperazine(Cat. No.:)

Chlorophenylpiperazine

Cat. No.: B10847632
M. Wt: 196.67 g/mol
InChI Key: JQQKTEXFNXKDIQ-UHFFFAOYSA-N
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Description

Contextualization of Arylpiperazine Derivatives in Research

Arylpiperazines, a class of compounds characterized by a piperazine (B1678402) ring linked to an aryl group, are a versatile scaffold in medicinal chemistry and neuroscience research. nih.gov These derivatives have been investigated for their potential in treating a variety of neurological disorders, including Alzheimer's disease, Parkinson's disease, and depression. nih.gov The flexibility of the arylpiperazine nucleus allows for the synthesis of a large number of derivatives with diverse biological activities. nih.gov

Researchers have explored arylpiperazine derivatives for their interactions with various neurotransmitter receptors, particularly serotonin (B10506) receptors. unisi.it The development of these compounds has led to the discovery of ligands with high affinity and selectivity for specific receptor subtypes. unisi.it This has been instrumental in creating models to understand the interaction between ligands and receptors like the 5-HT3 receptor. unisi.it

Historical Trajectory of Academic Inquiry into Chlorophenylpiperazine

Academic inquiry into this compound, specifically meta-chlorophenylpiperazine (m-CPP), began in the late 1970s. wikipedia.orgrelease.org.uk Initially, it was synthesized and investigated as a potential antidepressant. release.org.uk However, it was never licensed for medical use. release.org.uk

Despite this, m-CPP became a valuable research tool for studying the central serotonin system. nih.govresearchgate.net Its ability to act as a mixed agonist/antagonist at various serotonin receptors allowed researchers to probe the function of this neurotransmitter system in both healthy individuals and those with psychiatric disorders. nih.gov A significant body of scientific literature has been generated on the pharmacological properties of m-CPP. europa.eu

Fundamental Research Questions Driving this compound Studies

The primary research questions that have driven studies on this compound revolve around its complex interactions with the serotonin system and the resulting behavioral and physiological effects. Key areas of investigation include:

Receptor Binding and Functional Activity: A core area of research has been to characterize the binding affinities of this compound isomers (ortho, meta, and para) for different serotonin receptor subtypes and to determine whether they act as agonists, antagonists, or partial agonists at these sites. wikipedia.orgnih.govnih.gov

Neurochemical and Behavioral Effects: Researchers have extensively studied the effects of this compound on neurochemical signaling and behavior. pubcompare.aifrontiersin.org For instance, m-CPP has been used to investigate anxiety, appetite, and obsessive-compulsive symptoms. wikipedia.orghra.nhs.uk

Use as a Pharmacological Probe: A significant amount of research has utilized m-CPP as a pharmacological challenge agent to assess the sensitivity of the serotonin system in various populations, including individuals with alcoholism and psychiatric disorders. nih.govtaylorandfrancis.com

Metabolism and Detection: Studies have also focused on the metabolism of this compound and the development of analytical methods for its detection in biological samples. oup.com This is crucial for both research and forensic purposes.

Detailed Research Findings

Research has elucidated the distinct pharmacological profiles of the different positional isomers of this compound.

meta-Chlorophenylpiperazine (m-CPP) is the most extensively studied isomer. It exhibits significant affinity for a wide range of serotonin receptors, including 5-HT1A, 5-HT1B, 5-HT1D, 5-HT2A, 5-HT2B, 5-HT2C, 5-HT3, and 5-HT7, as well as the serotonin transporter (SERT). wikipedia.org It generally acts as an agonist at most of these receptors. wikipedia.org Its potent effects on the 5-HT2C receptor are believed to mediate some of its prominent behavioral effects, such as anxiety and appetite suppression. wikipedia.orghra.nhs.uk Studies have shown that m-CPP can induce headaches and has been used to test the efficacy of anti-migraine medications. wikipedia.orgoup.com

ortho-Chlorophenylpiperazine (o-CPP) has also been a subject of research. ontosight.ainih.gov Unlike m-CPP, o-CPP has been predicted and confirmed to act as an antagonist at the 5-HT2C receptor. europa.eu

para-Chlorophenylpiperazine (p-CPP) is a less-studied isomer with some psychoactive effects. wikipedia.orghsppharma.com Scientific investigations have shown that p-CPP has serotonergic effects, likely acting as a non-selective serotonin receptor agonist or releasing agent. wikipedia.orghsppharma.com

The table below summarizes the receptor binding affinities for m-CPP at various serotonin receptors.

ReceptorBinding Affinity (Ki, nM)
5-HT2C3.4
5-HT2B28.8
5-HT2A32.1
5-HT1A>1000
5-HT1B>1000
5-HT1D>1000
Data sourced from reference wikipedia.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13ClN2 B10847632 Chlorophenylpiperazine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H13ClN2

Molecular Weight

196.67 g/mol

IUPAC Name

2-chloro-1-phenylpiperazine

InChI

InChI=1S/C10H13ClN2/c11-10-8-12-6-7-13(10)9-4-2-1-3-5-9/h1-5,10,12H,6-8H2

InChI Key

JQQKTEXFNXKDIQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(CN1)Cl)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies and Structural Derivatization of Chlorophenylpiperazine

Established Reaction Pathways for Chlorophenylpiperazine Synthesis

The synthesis of 1-(3-chlorophenyl)piperazine (B195711) hydrochloride is a well-established process, often serving as a crucial step in the preparation of more complex pharmaceutical intermediates. A common and industrially scalable method involves a multi-step reaction sequence starting from readily available precursors.

One prominent pathway begins with the chlorination of diethanolamine (B148213) using thionyl chloride to produce bis(2-chloroethyl)amine (B1207034) hydrochloride. This intermediate is then reacted with 3-chloroaniline (B41212) in a condensation reaction to form 1-(3-chlorophenyl)piperazine, which is subsequently converted to its hydrochloride salt. google.comgoogle.com This method is advantageous due to its straightforward nature and the use of accessible starting materials.

A detailed representation of this synthesis is outlined in the patent literature, which describes the reaction of diethanolamine with thionyl chloride in a suitable solvent like chloroform (B151607) to yield bis(2-chloroethyl)methylamine hydrochloride with a reported yield of 62%. google.com The subsequent reaction with 3-chloroaniline in xylene under reflux conditions for 24 hours affords 1-(3-chlorophenyl)piperazine, which after purification, results in a yield of 86%. google.com

Table 1: Established Synthesis of 1-(3-Chlorophenyl)piperazine Hydrochloride

Step Reactants Reagents/Solvents Conditions Product Yield Reference
1 Diethanolamine Thionyl chloride, Chloroform - Bis(2-chloroethyl)methylamine hydrochloride 62% google.com
2 3-Chloroaniline, Bis(2-chloroethyl)methylamine hydrochloride Xylene Reflux, 24h 1-(3-chlorophenyl)piperazine 86% google.com

Advancements in Synthetic Approaches to this compound Analogues

Recent advancements in synthetic chemistry have provided more efficient and versatile methods for the synthesis of this compound analogues. These modern techniques often offer improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods.

N-Alkylation and Related Derivatization Strategies

N-alkylation is a fundamental strategy for the derivatization of the this compound scaffold, allowing for the introduction of a wide variety of substituents at the N4 position of the piperazine (B1678402) ring. This modification is crucial for modulating the pharmacological properties of the resulting molecules.

A common approach involves the reaction of 1-(3-chlorophenyl)piperazine with an appropriate alkyl halide, such as 1-bromo-3-chloropropane, in the presence of a base. globalresearchonline.net This reaction is often carried out in a biphasic system or with the assistance of a phase-transfer catalyst to enhance efficiency. For instance, the synthesis of 1-(3-chlorophenyl)-4-(3-chloropropyl)piperazine (B1345525) hydrochloride has been reported with a yield of 66% via this method. prepchem.com Microwave-assisted N-alkylation has also emerged as a rapid and efficient alternative, with one study reporting a yield of 88% for the same product in a significantly shorter reaction time. chemicalbook.com

Reductive amination represents another powerful tool for N-alkylation, particularly for introducing more complex side chains. harvard.edumdpi.comorganic-chemistry.org This method involves the reaction of the parent piperazine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine. The use of mild reducing agents like sodium triacetoxyborohydride (B8407120) is common in these reactions. mdpi.com A study on the synthesis of trazodone (B27368) analogues utilized reductive amination to achieve yields of 56-63%. mdpi.com

Table 2: N-Alkylation and Reductive Amination of this compound

Starting Material Alkylating/Carbonyl Reagent Reaction Type Conditions Product Yield Reference
1-(3-Chlorophenyl)piperazine HCl 1-Bromo-3-chloropropane N-Alkylation 50% NaOH, Water/Acetone, 0-10°C, 16h 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl 66% prepchem.com
1-(3-Chlorophenyl)piperazine HCl 1-Bromo-3-chloropropane N-Alkylation (Microwave) K2CO3, TBAB, Acetonitrile/DMF 1-(3-Chlorophenyl)-4-(3-chloropropyl)piperazine HCl 88% chemicalbook.com
Arylpiperazine Aldehyde Reductive Amination NaBH(OAc)3, CH2Cl2 N-Alkyl Arylpiperazine 62% mdpi.com
Arylpiperazine Aldehyde Reductive Amination (Microwave) NaBH(OAc)3, CH2Cl2 N-Alkyl Arylpiperazine 69% mdpi.com
Arylpiperazine Aldehyde Reductive Amination NaBH4, Ethanol N-Alkyl Arylpiperazine 56-63% mdpi.com

Cyclization Reactions in Piperazine Ring Formation

The formation of the piperazine ring itself is a critical aspect of synthesizing this compound and its analogues. Various cyclization strategies have been developed, offering different levels of control over substitution patterns and stereochemistry.

A catalytic reductive cyclization of dioximes has been demonstrated as a versatile approach to constructing the piperazine ring. mdpi.com This method involves the sequential double Michael addition of nitrosoalkenes to primary amines to form bis(oximinoalkyl)amines, which then undergo a stereoselective catalytic reductive cyclization to yield piperazines. mdpi.com

Manganese(III) acetate (B1210297) mediated oxidative radical cyclizations of unsaturated diacyl and alkyl-acyl piperazine derivatives with 1,3-dicarbonyl compounds have also been employed to synthesize novel piperazine-dihydrofuran compounds with yields ranging from 31% to 81%. nih.govresearchgate.net

More recently, photocatalysis has emerged as a powerful tool for piperazine synthesis. mdpi.com Visible-light-promoted decarboxylative annulation between a glycine-based diamine and various aldehydes provides access to 2-substituted piperazines under mild conditions. mdpi.comorganic-chemistry.org This method can be performed in both batch and continuous flow processes. mdpi.com

Table 3: Cyclization Strategies for Piperazine Ring Formation

Starting Materials Method Catalyst/Reagent Product Yield Reference
Unsaturated diacyl piperazine, Dimedone Oxidative Radical Cyclization Mn(OAc)3 Dihydrofuran-piperazine 81% nih.govresearchgate.net
Unsaturated diacyl piperazine, Acetylacetone Oxidative Radical Cyclization Mn(OAc)3 Dihydrofuran-piperazine 73% nih.govresearchgate.net
N-(2-aminoethyl)-N-benzylglycine bis(trifluoroacetate), Aldehyde Photocatalytic Decarboxylative Annulation Ir[(ppy)2(dtbbpy)]PF6 2-Substituted Piperazine 80% mdpi.com

Regiochemical Control in this compound Derivative Synthesis

Achieving regiochemical control is paramount when synthesizing derivatives of this compound, as the position of substituents on both the phenyl ring and the piperazine nucleus significantly influences the compound's properties.

In the synthesis of substituted chlorophenylpiperazines, the starting aniline (B41778) derivative dictates the substitution pattern on the phenyl ring. For instance, using 3-chloroaniline ensures the chlorine atom is at the meta position of the final product.

For functionalization of the piperazine ring itself, modern synthetic methods offer a high degree of regioselectivity. For example, photocatalytic C-H arylation of N-Boc protected piperazines can be directed to the C2 position. mdpi.com Similarly, the iridium-catalyzed synthesis of C-substituted piperazines from the cycloaddition of imines demonstrates excellent regioselective control. nih.gov

A diastereoselective intramolecular hydroamination catalyzed by palladium is a key step in a modular synthesis of 2,6-disubstituted piperazines, providing trans-isomers with high selectivity. nih.govresearchgate.net This method allows for the introduction of various alkyl and aryl substituents at the 2- and 6-positions of the piperazine ring.

Design Principles for Novel Phenylpiperazine Scaffolds

The design of novel phenylpiperazine scaffolds is often guided by the principles of medicinal chemistry, aiming to optimize the interaction of these molecules with biological targets. Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how structural modifications affect biological activity. nih.gov

For instance, in the design of anticonvulsant agents, phenylpiperazine derivatives have been explored as hybrid structures incorporating other pharmacophores known for their anticonvulsant properties. mdpi.com One study designed and synthesized eighteen new 5-benzylidene-3-(4-arylpiperazin-1-ylmethyl)-2-thioxo-imidazolidin-4-ones, with several compounds showing activity in seizure models. mdpi.com

Quantitative structure-activity relationship (QSAR) models are also employed to rationalize the steric and electrostatic factors that modulate the binding of phenylpiperazine derivatives to their targets. nih.gov A study on hydantoin-phenylpiperazine derivatives with affinity for 5-HT1A and α1 receptors used Comparative Molecular Field Analysis (CoMFA) to understand the structural requirements for selectivity. nih.gov The study found that substitution at the ortho position with a group having a negative potential is favorable for affinity to both receptors, while the meta position is implicated in selectivity. nih.gov

Table 4: Structure-Activity Relationship Insights for Phenylpiperazine Derivatives

Target/Activity Structural Modification Observation Reference
Anticonvulsant Hybridization with 2-thiohydantoin Several compounds showed activity in strychnine (B123637) and PTZ induced seizure models. mdpi.com
5-HT1A/α1 Receptor Affinity Ortho-substitution with negative potential group on phenyl ring Favorable for affinity to both receptors. nih.gov
5-HT1A/α1 Receptor Selectivity Meta-substitution on phenyl ring Implicated in selectivity between the two receptors. nih.gov
5-HT1A/α1 Receptor Affinity Para-substitution on phenyl ring Limited volume accessible by ligands. nih.gov

Molecular Mechanisms of Action of Chlorophenylpiperazine

Interactions with Neurotransmitter Receptor Systems

Chlorophenylpiperazine exhibits a broad binding profile, interacting with a multitude of receptor subtypes. Its affinity for these receptors dictates its functional activity, which can be agonistic, partially agonistic, or antagonistic in nature. These interactions are critical to understanding the compound's effects on neuronal signaling.

The serotonergic system is the principal target of m-CPP. The compound binds to a wide array of serotonin (B10506) (5-HT) receptor subtypes, demonstrating a complex interplay of activities that collectively shape its neuropharmacological effects.

This compound acts as an agonist at most serotonin receptors, including the 5-HT1A, 5-HT1B, and 5-HT1D subtypes wikipedia.org. Research indicates that it behaves as a partial agonist at human 5-HT2A and 5-HT2C receptors wikipedia.orgwikipedia.org. Studies using NIH 3T3 fibroblasts transfected with the 5-HT2A receptor have shown that m-CPP can stimulate phosphoinositide hydrolysis, a characteristic of agonist activity, although to a lesser extent than serotonin itself nih.gov. Its effects on the 5-HT2C receptor are particularly pronounced, and many of its behavioral and physiological effects are mediated through this subtype wikipedia.orgfrontiersin.orgfrontiersin.org. The compound displays a notable selectivity for the human 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors wikipedia.orgwikipedia.org.

Receptor SubtypeBinding Affinity (Ki, nM)Functional Activity
5-HT1A 26Agonist
5-HT2A 32.1Partial Agonist
5-HT2C 3.4Partial Agonist

Note: Lower Ki values indicate stronger binding affinity.

In contrast to its agonistic and partial agonistic effects at other serotonin receptors, this compound functions as an antagonist at the human 5-HT2B receptor wikipedia.orgwikipedia.orgnih.gov. This antagonistic action at the 5-HT2B receptor is a distinguishing feature of its pharmacological profile and contributes to the complexity of its effects nih.gov.

This compound demonstrates a significant affinity for the serotonin transporter (SERT), which is responsible for the reuptake of serotonin from the synaptic cleft wikipedia.orgpsychonautwiki.org. By inhibiting SERT, m-CPP effectively increases the extracellular concentration of serotonin, thereby prolonging its action. Studies have shown that m-CPP has an appreciable affinity for 5-HT transporters in the human brain, with an IC50 value of 230 nM nih.gov. This action as a serotonin reuptake inhibitor is a key component of its mechanism wikipedia.orgpsychonautwiki.org.

Beyond its role as a reuptake inhibitor, this compound also functions as a serotonin-releasing agent wikipedia.orgwikipedia.orgpsychonautwiki.org. This means it can directly stimulate the release of serotonin from presynaptic neurons. In vivo microdialysis studies in rats have demonstrated that m-CPP can increase the efflux of 5-HT nih.gov. This dual action of inhibiting reuptake and promoting release significantly amplifies serotonergic neurotransmission.

Receptor SubtypeBinding Affinity (Ki, nM)
α1-Adrenergic 2,500 - 24,000
α2-Adrenergic 112 - 570

Note: Lower Ki values indicate stronger binding affinity.

Other Neuroreceptor System Engagements (e.g., H1, I1, NET)

Beyond its primary interactions with serotonin and dopamine (B1211576) systems, meta-Chlorophenylpiperazine (mCPP) also demonstrates affinity for other neuroreceptor systems, including histamine H1 receptors, imidazoline I1 receptors, and the norepinephrine transporter (NET) wikipedia.orgbohrium.com. While the engagement with these systems is generally of lower affinity compared to its primary targets, it contributes to the compound's complex pharmacological profile.

Research indicates that mCPP binds to the norepinephrine transporter (NET) with Ki values in the range of 1,940 to 4,360 nM in humans wikipedia.org. This interaction suggests a potential, albeit weak, influence on noradrenergic neurotransmission. The affinity for histamine H1 and imidazoline I1 receptors has been noted, although specific binding affinity (Ki) values for these sites are not as extensively documented in the available scientific literature wikipedia.orgbohrium.com. The engagement of these varied neuroreceptor systems underscores the multifaceted molecular interactions of this compound within the central nervous system.

Receptor/TransporterBinding Affinity (Ki)Species
Norepinephrine Transporter (NET)1,940 - 4,360 nMHuman
Histamine H1 ReceptorAffinity noted-
Imidazoline I1 ReceptorAffinity noted-

Dopamine Transporter (DAT) Ligand Activity of Analogues

While mCPP itself has a relatively low affinity for the dopamine transporter (DAT), certain analogues of this compound have been found to exhibit high affinity and selectivity for this transporter nih.gov. The dopamine transporter is a crucial protein that regulates dopaminergic signaling by reuptaking dopamine from the synaptic cleft nih.gov.

A study exploring the structure-activity relationships of a series of this compound analogues revealed that modifications to the piperazine (B1678402) scaffold can significantly enhance DAT binding nih.gov. Specifically, the analogue 1-(3-chlorophenyl)-4-phenethylpiperazine was identified as a highly selective DAT ligand with a Ki value of 60.8 ± 3.1 nM nih.gov. This analogue demonstrated over 160-fold selectivity for DAT compared to other monoamine transporters and receptors that were tested nih.gov.

The research highlighted that the introduction of a phenethyl group at the N4 position of the piperazine ring, in combination with the 3-chlorophenyl substitution at the N1 position, was a key structural feature for high-affinity DAT binding nih.gov. These findings indicate that the this compound scaffold can be chemically modified to produce potent and selective ligands for the dopamine transporter, which has implications for the development of novel therapeutic agents targeting dopaminergic dysfunction nih.gov.

Compoundσ1 (Ki ± S.E.M. (nM))σ2 (Ki ± S.E.M. (nM))DAT (Ki ± S.E.M. (nM))
1-(3-chlorophenyl)-4-phenethylpiperazine 10,00010,00060.8 ± 3.1
1-(2,3-dichlorophenyl)piperazine 12.0 ± 0.61.9 ± 0.1>10,000
1-(3,4-dichlorophenyl)piperazine 13.9 ± 0.62.5 ± 0.1>10,000

Intracellular Signaling Cascades Affected by this compound

The interaction of this compound with its primary targets, particularly the various G-protein coupled serotonin receptors, initiates a cascade of intracellular signaling events. As a direct agonist at several of these receptors, mCPP is expected to modulate the activity of key second messenger systems, although specific studies comprehensively detailing these downstream effects are limited nih.govnih.gov.

G-protein coupled receptors (GPCRs) transduce extracellular signals into intracellular responses through the activation of heterotrimeric G proteins, which in turn modulate the activity of effector enzymes and ion channels. For instance, many of the serotonin receptors targeted by mCPP are coupled to Gq/11 or Gi/o proteins. Activation of Gq/11-coupled receptors typically leads to the stimulation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Conversely, activation of Gi/o-coupled receptors generally results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. cAMP is a crucial second messenger that activates protein kinase A (PKA). Therefore, by acting on these receptors, mCPP has the potential to influence a wide array of cellular processes, including gene expression, protein phosphorylation, and neuronal excitability. One study using adapter G-proteins to link Gs-coupled G-protein receptors to a Ca2+ signal found that mCPP acted as an antagonist on intracellular Ca2+ nih.gov.

Enzymatic Modulation and Metabolism-Related Actions

Cytochrome P450 Enzyme System (CYP2D6, CYP3A4) in this compound Biotransformation

The biotransformation of this compound is significantly influenced by the cytochrome P450 (CYP) enzyme system, with CYP2D6 and CYP3A4 playing pivotal roles wikipedia.orgnih.govnih.govresearchgate.netclinpgx.orgsilae.iticdst.org.

CYP2D6: This enzyme is primarily responsible for the hydroxylation of mCPP, a major metabolic pathway nih.govresearchgate.net. Specifically, CYP2D6 catalyzes the para-hydroxylation of mCPP to its main metabolite, p-hydroxy-mCPP (OH-mCPP) nih.gov. Studies using human liver microsomes have shown a significant correlation between CYP2D6 activity and the production of OH-mCPP nih.gov. Furthermore, experiments with cDNA-expressed human CYP isoenzymes confirmed that only CYP2D6 was capable of forming this metabolite nih.gov. The specific CYP2D6 inhibitor, quinidine, has been shown to cause a concentration-dependent decrease in the production of OH-mCPP, further solidifying the role of this enzyme nih.gov.

CYP3A4: While CYP2D6 is crucial for the metabolism of mCPP itself, CYP3A4 is primarily involved in the formation of mCPP from several precursor drugs wikipedia.orgnih.govclinpgx.orgicdst.org. A number of antidepressant medications, such as trazodone (B27368) and nefazodone (B1678010), are metabolized to mCPP via N-dealkylation, a reaction catalyzed by CYP3A4 nih.govclinpgx.orgicdst.orgnih.govoup.com. In vitro studies with human liver microsomes and cDNA-expressed CYP enzymes have demonstrated that CYP3A4 is the major isoform responsible for the conversion of trazodone to mCPP nih.govclinpgx.org. The CYP3A4 inhibitor ketoconazole has been shown to inhibit the formation of mCPP from trazodone in a concentration-dependent manner nih.gov.

EnzymeRole in mCPP BiotransformationSubstrate/Product
CYP2D6 p-hydroxylation of mCPPmCPP → p-hydroxy-mCPP
CYP3A4 Formation of mCPP from precursor drugse.g., Trazodone → mCPP

Metabolite Identification and Characterization (e.g., Hydroxy-mCPP isomers)

The metabolism of this compound is extensive, leading to the formation of several metabolites. The primary metabolic pathways involve hydroxylation of the aromatic ring and degradation of the piperazine moiety oup.comnih.gov.

The most significant metabolites are the hydroxy-mCPP isomers oup.comnih.gov. While the exact position of the hydroxyl group can vary, para-hydroxy-mCPP has been identified as a major metabolite oup.com. Studies in rats have identified at least two different hydroxy-mCPP isomers oup.comnih.gov. These hydroxylated metabolites are often excreted in conjugated forms, such as glucuronides and/or sulfates oup.comnih.gov.

In addition to hydroxylation, the degradation of the piperazine ring results in other metabolites, including:

N-(3-chlorophenyl)ethylenediamine oup.com

3-chloroaniline (B41212) oup.comnih.gov

Two hydroxy-3-chloroaniline isomers oup.comnih.gov

The aniline (B41778) derivatives can undergo further metabolism through acetylation, leading to the formation of N-acetyl-hydroxy-3-chloroaniline isomers and N-acetyl-3-chloroaniline nih.gov. The hydroxy-mCPP metabolites are considered key target analytes for detecting mCPP intake in toxicological screenings oup.comnih.gov.

Metabolite ClassSpecific Metabolites Identified
Hydroxylated Metabolites Two hydroxy-mCPP isomers (including para-hydroxy-mCPP)
Piperazine Ring Degradation Products N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, Two hydroxy-3-chloroaniline isomers
Acetylated Metabolites N-acetyl-hydroxy-3-chloroaniline isomers, N-acetyl-3-chloroaniline

Preclinical Pharmacological Investigations of Chlorophenylpiperazine

Pharmacokinetics and Biotransformation in In Vitro and Animal Models

The study of how a biological system processes a compound is crucial for understanding its pharmacological profile. Preclinical pharmacokinetic investigations involve evaluating the absorption, distribution, metabolism, and excretion (ADME) of a substance in animal and in vitro models. lovelacebiomedical.orgallucent.com

Following administration in animal models, chlorophenylpiperazine is absorbed systemically, as evidenced by the measurement of its plasma concentrations in mice. nih.gov While detailed absorption and distribution kinetics in animal models are not extensively detailed in the available literature, studies on structurally related piperazine (B1678402) compounds in rats have shown rapid and thorough absorption, as well as high distribution, which may be attributed to high lipid solubility. nih.gov Human studies, although outside the preclinical scope, have indicated a wide interindividual variability in the compound's bioavailability, a factor that could also be relevant in animal models. nih.govnih.gov The distribution process describes how a substance moves from the site of entry to various tissues and fluids within the body. lovelacebiomedical.org

The biotransformation of this compound has been investigated in rats, revealing several metabolic pathways. oup.com The primary metabolic process is hydroxylation. oup.comnih.gov In vitro studies using human-derived enzymes have identified that the hydroxylation of m-CPP is specifically catalyzed by the cytochrome P450 isoenzyme CYP2D6. nih.gov

In rat models, a systematic analysis identified a range of metabolites in urine. oup.com The metabolic degradation can involve both the aromatic ring and the piperazine moiety. Identified metabolites include two isomers of hydroxy-mCPP, N-(3-chlorophenyl) ethylenediamine, 3-chloroaniline (B41212), and N-acetyl-3-chloroaniline. oup.com Further metabolites resulting from consecutive hydroxylation include two isomers of hydroxy-3-chloroaniline and two isomers of N-acetyl-hydroxy-3-chloroaniline. oup.com

Table 1: Identified Metabolites of m-Chlorophenylpiperazine in Rat Models

Metabolite Name Chemical Moiety Modified
hydroxy-mCPP (two isomers) Aromatic Ring
N-(3-chlorophenyl) ethylenediamine Piperazine Ring
3-chloroaniline Piperazine Ring Cleavage
N-acetyl-3-chloroaniline Piperazine Ring Cleavage & Acetylation
hydroxy-3-chloroaniline (two isomers) Aromatic Ring & Piperazine Ring Cleavage
N-acetyl-hydroxy-3-chloroaniline (two isomers) Aromatic Ring, Piperazine Ring Cleavage & Acetylation

Data sourced from a study on m-CPP metabolism in rats. oup.com

Metabolites of this compound are eliminated from the body through excretion, primarily in the urine. oup.com A significant pathway for the excretion of hydroxylated metabolites involves conjugation. oup.com Studies in rats have shown that the hydroxy-mCPP metabolites are partially excreted as corresponding glucuronide and/or sulfate conjugates. oup.com This conjugation process increases the water solubility of the metabolites, facilitating their renal clearance. Additionally, aniline (B41778) derivatives formed during metabolism undergo partial N-acetylation before excretion. oup.com

Behavioral Pharmacology in Animal Models

This compound induces a range of behavioral effects in animal models, making it a tool for studying specific behavioral phenotypes relevant to neuropsychiatric conditions.

In multiple preclinical studies using rodent models, this compound has been shown to dose-dependently suppress spontaneous locomotor and exploratory behaviors.

In rats, m-CPP administration leads to a reduction in spontaneous ambulatory behavior. nih.gov This effect appears to be mediated by serotonin (B10506) receptors, as it can be blocked by 5-HT antagonists. nih.gov In mice, m-CPP has been observed to decrease rearing behavior, a measure of exploratory activity. nih.govnih.gov A systematic review of preclinical studies confirms that a general finding is a decrease in locomotor activity in rodents following m-CPP administration. nih.gov

Table 2: Effects of m-Chlorophenylpiperazine on Locomotor and Exploratory Activity in Rodents

Animal Model Behavioral Test Observed Effect
Rat Spontaneous Ambulatory Behavior Dose-dependent suppression of activity nih.gov
Mouse Open Field Test Decrease in rearing behavior nih.gov

This compound is utilized in preclinical research to model specific behavioral states, particularly those related to anxiety and obsessive-compulsive disorders.

Anxiety-like Behavior: Administration of m-CPP induces behaviors in rodents that are interpreted as anxiety-like. nih.govscirp.org In mice, m-CPP enhances emotional responses to novel and aversive environments. nih.gov For instance, in a light/dark choice test, m-CPP-treated mice spent less time in the lit portion of the apparatus, a behavior consistent with an anxiogenic effect. nih.gov These effects have led to the use of m-CPP injection as a rapid and specific method for constructing animal models of anxiety. scirp.org The anxiety-producing effects of m-CPP are believed to be mediated through its agonist activity at 5-HT2C receptors. scirp.org

Obsessive-Compulsive-like Behavior: The compound is also used in pharmacological models to study behaviors relevant to obsessive-compulsive disorder (OCD). nih.govfrontiersin.org In rats, m-CPP has been shown to increase directional persistence in certain tasks, which is considered a model for the perseverative symptoms seen in OCD. nih.gov A systematic review of rodent studies concluded that preclinical evidence generally points toward m-CPP inducing increased defensive and compulsive behaviors. nih.gov These drug-induced behaviors provide a method to investigate the neurobiological systems, particularly the serotonin pathways, that are thought to be involved in OCD. frontiersin.orgnih.gov

Table 3: Use of m-Chlorophenylpiperazine in Modeling Behavioral Phenotypes

Behavioral Phenotype Animal Model Key Behavioral Finding Proposed Mechanism
Anxiety-like Mouse Decreased time in lit box of light/dark test nih.gov 5-HT2C receptor agonism scirp.org
Anxiety-like Mouse Enhanced neophobic (fear of novelty) behavior nih.gov Serotonergic system activation nih.gov
Obsessive-Compulsive-like Rat Increased directional persistence (perseveration) nih.gov Serotonergic system activation nih.gov

Investigations into Feeding Behavior and Appetite Regulation

Preclinical studies have consistently demonstrated the anorectic effects of this compound (mCPP), linking its mechanism of action to the serotonergic system, particularly the 5-HT2C receptor. Research in healthy volunteers has shown that mCPP can significantly lower food intake during a test meal. This reduction in appetite is a key finding in understanding the compound's influence on feeding behaviors.

Table 1: Effects of this compound on Feeding Behavior

Parameter Observation
Food Intake Significant reduction in a test meal.
Palatable Snacks Decreased intake, suggesting an effect on hedonic eating.
Satiation Enhanced measures of satiation, particularly in women.
Appetite General reduction in appetite ratings.

Studies on Neuroendocrine Responses (e.g., HPA axis activation in research settings)

This compound administration has been shown to elicit robust neuroendocrine responses, primarily through the activation of the hypothalamic-pituitary-adrenal (HPA) axis. In human studies, acute oral administration of mCPP has been found to produce significant increases in plasma cortisol and Adrenocorticotropic Hormone (ACTH) levels. nih.gov These hormonal elevations are indicative of a stimulatory effect on the HPA axis.

Alongside the changes in cortisol and ACTH, mCPP has also been demonstrated to increase plasma prolactin levels. nih.govnih.govoup.com The elevation of these three hormones—cortisol, ACTH, and prolactin—is a consistent finding across numerous studies investigating the neuroendocrine profile of mCPP in research settings. nih.gov Interestingly, some research has indicated that these neuroendocrine responses can be blunted in certain populations, such as individuals with alcoholism. nih.gov

Table 2: Neuroendocrine Responses to this compound Administration

Hormone Effect
Cortisol Significant increase in plasma levels. nih.govoup.com
Adrenocorticotropic Hormone (ACTH) Significant increase in plasma levels.
Prolactin Significant increase in plasma levels. nih.govnih.govoup.com

Neurophysiological Effects of this compound in Preclinical Studies

Electrophysiological Recordings of Neuronal Activity

In vivo electrophysiological studies in animal models have provided insights into the direct effects of this compound on neuronal activity. Research in anesthetized rats has shown that intravenous administration of mCPP leads to a dose-dependent increase in the basal firing rate of a specific subpopulation of non-dopaminergic neurons in the substantia nigra pars reticulata. nih.gov

Furthermore, mCPP was found to excite all non-dopaminergic neurons sampled in the ventral tegmental area. nih.gov The excitatory effects of mCPP on these neurons were blocked by pretreatment with a selective serotonin-2C receptor antagonist, indicating that the activation of these neurons is mediated by 5-HT2C receptors. nih.gov These findings suggest that mCPP can modulate the activity of neuronal circuits by directly influencing the firing rate of specific neuronal populations. nih.gov

Regional Brain Glucose Utilization Studies in Animal Models

Positron Emission Tomography (PET) studies have been employed to investigate the effects of this compound on regional brain glucose utilization, providing a measure of brain activity. In healthy human volunteers, intravenous administration of mCPP resulted in significant increases in brain glucose metabolism in several cortical and subcortical regions. nih.gov

Specifically, increased glucose utilization was observed in the right medial and posterior orbital gyrus, the cerebellar hemispheres bilaterally, the left nucleus accumbens, the head of the caudate nucleus bilaterally, the anterior and medial-dorsal nuclei of the thalamus bilaterally, the middle frontal gyrus, the left insular cortex, the left middle temporal gyrus, and the posterior cingulate gyrus. nih.gov These findings indicate that a serotonergic challenge with mCPP activates a widespread network of brain regions. Interestingly, while both healthy volunteers and individuals with alcoholism showed an increase in regional brain glucose utilization following mCPP administration, the specific patterns of activation differed between the two groups. nih.gov

Table 3: Brain Regions with Increased Glucose Utilization Following this compound Administration in Healthy Volunteers

Brain Region
Right Medial and Posterior Orbital Gyrus
Cerebellar Hemispheres (bilaterally)
Left Nucleus Accumbens
Head of the Caudate Nucleus (bilaterally)
Anterior and Medial-Dorsal Nuclei of the Thalamus (bilaterally)
Middle Frontal Gyrus
Left Insular Cortex
Left Middle Temporal Gyrus
Posterior Cingulate Gyrus

Neurochemical Changes in Brain Regions (e.g., Neurotransmitter Levels, Metabolite Ratios)

Preclinical research has established that this compound acts as a serotonin (5-HT) releasing agent. In vivo microdialysis studies in rats have demonstrated that both local infusion and intravenous injection of mCPP lead to dose-related increases in extracellular 5-HT levels in the nucleus accumbens. At higher doses, elevations in dopamine (B1211576) were also observed.

In addition to its effects on serotonin release, mCPP has been shown to interact with 5-HT transporters. Studies have indicated that mCPP and the well-known serotonin releaser d-fenfluramine have similar potency in their ability to stimulate 5-HT efflux in vivo and to interact with 5-HT transporters in vitro. These findings confirm the significant impact of mCPP on the serotonergic system, leading to notable changes in neurotransmitter levels within specific brain regions.

Structure Activity Relationship Sar Studies of Chlorophenylpiperazine and Its Derivatives

Correlating Structural Modifications with Receptor Affinity and Selectivity

The affinity and selectivity of chlorophenylpiperazine derivatives for various receptors are highly dependent on their structural features. The core phenylpiperazine scaffold is a common motif in many pharmacologically active compounds, and modifications to this structure can dramatically alter its biological activity. ontosight.ai

Research has shown that the position of the chloro substituent on the phenyl ring is a critical determinant of receptor interaction. For instance, meta-chlorophenylpiperazine (m-CPP) displays a notable affinity for serotonin (B10506) (5-HT) receptors, particularly the 5-HT2C subtype. wikipedia.orgncats.io It acts as a partial agonist at 5-HT2A and 5-HT2C receptors and an antagonist at 5-HT2B receptors. wikipedia.orgncats.io In contrast, the ortho-chloro isomer, 1-(2-chlorophenyl)piperazine (B141456) (o-CPP), acts as a 5-HT2C antagonist, leading to different pharmacological effects. researchgate.net The para-chloro isomer (p-CPP) has also been identified but is less studied. researchgate.neteuropa.eu

Modifications to other parts of the molecule also significantly impact receptor binding. For example, the introduction of a 4-phenethyl group to 1-(3-chlorophenyl)piperazine (B195711) resulted in a compound with high affinity and selectivity for the dopamine (B1211576) transporter (DAT). nih.gov Further studies on arylpiperazine derivatives have explored the effects of various substituents on the piperazine (B1678402) nitrogen and the aryl ring. For instance, in a series of imidazoles with an arylpiperazine moiety, only those with a 3-chlorophenylpiperazine group showed significant affinities for both the 5-HT1A receptor and the serotonin transporter (SERT). mdpi.com

The length and nature of the linker connecting the piperazine ring to another chemical moiety can also influence receptor affinity. In a study of ipsapirone (B1662301) analogues, which are long-chain arylpiperazines, elongation of the carbon linker was found to increase affinity for the D2 receptor in derivatives containing 1-phenylpiperazine, 1-(3-trifluoromethylphenyl)piperazine, 1-(1-naphthyl)piperazine, and 1-(4-chlorophenyl)piperazine. nih.gov

These findings highlight the importance of the specific substitution pattern on the phenyl ring and the nature of other substituents on the piperazine core in determining the receptor binding profile of these compounds.

Relationship Between Chemical Structure and Preclinical Pharmacological Profiles

The preclinical pharmacological profiles of this compound derivatives are a direct consequence of their interactions with various neurotransmitter receptors, as dictated by their chemical structures.

Meta-chlorophenylpiperazine (m-CPP) is well-known for its effects on the serotonergic system. nih.gov It has been observed to induce a variety of behavioral and physiological responses in preclinical models, which are consistent with its activity as a serotonin receptor agonist. nih.govnih.gov For instance, m-CPP can induce hypophagia (reduced food intake) in rats, an effect attributed to its action on 5-HT1C receptors. It has also been shown to induce anxiety-provoking and depressive-like effects in rodents. wikipedia.org These effects are linked to its agonist activity at 5-HT2C receptors. ncats.io

The structural isomer 1-(2-chlorophenyl)piperazine (o-CPP) exhibits different pharmacological effects due to its 5-HT2C antagonist properties. researchgate.net This highlights how a simple change in the position of the chlorine atom can lead to a distinct preclinical profile.

Further structural modifications lead to a broader range of pharmacological activities. For example, the introduction of a phenethyl group to create 1-(3-chlorophenyl)-4-phenethylpiperazine led to a compound with high affinity for the dopamine transporter (DAT), suggesting a potential role in modulating dopaminergic neurotransmission. nih.gov Derivatives with dual activity at DAT and sigma (σ) receptors have been investigated for their potential to attenuate the behavioral effects of psychostimulants. nih.gov

The addition of other chemical moieties to the this compound scaffold can introduce new pharmacological properties. For example, a derivative incorporating an isoxazolo[5,4-d]pyrimidine (B13100350) core, 4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidine, is noted for its potential inhibition of Cyclin-Dependent Kinase 2 (CDK2), suggesting applications in cancer research. Similarly, a chromen-2-one derivative with a 3-[4-(3-Chlorophenyl)piperazine-1-carbonyl] substituent is being explored for its potential interactions with biological targets due to the conformational flexibility and potential for interactions with neurotransmitter receptors introduced by this group. vulcanchem.com

The following table summarizes the relationship between the structure of selected this compound derivatives and their preclinical pharmacological profiles:

CompoundKey Structural FeaturePreclinical Pharmacological Profile
meta-Chlorophenylpiperazine (m-CPP)3-chloro substitution on the phenyl ringSerotonergic agonist effects, including hypophagia and anxiogenic-like behaviors. wikipedia.org
1-(2-Chlorophenyl)piperazine (o-CPP)2-chloro substitution on the phenyl ring5-HT2C antagonist effects, differing from m-CPP. researchgate.net
1-(3-Chlorophenyl)-4-phenethylpiperazineAddition of a 4-phenethyl groupHigh affinity for the dopamine transporter (DAT). nih.gov
4-[4-(3-Chlorophenyl)piperazino]-3-methylisoxazolo[5,4-d]pyrimidineIsoxazolo[5,4-d]pyrimidine corePotential CDK2 inhibition.

Computational Chemistry Approaches to SAR Analysis (e.g., CoMFA, Docking Studies)

Computational chemistry has become an indispensable tool for understanding the structure-activity relationships of this compound derivatives. Techniques such as Comparative Molecular Field Analysis (CoMFA) and molecular docking studies provide valuable insights into how these ligands interact with their receptor targets at a molecular level.

Molecular docking studies have been employed to predict the binding modes of this compound derivatives within the binding pockets of various receptors. These studies can help to identify key amino acid residues that are crucial for ligand-receptor interactions. For instance, docking studies of arylpiperazine derivatives with the 5-HT1A receptor have helped to define the putative binding sites and the types of interactions that stabilize the receptor-ligand complex. researchgate.net Such analyses have revealed the importance of hydrophobic residues and specific amino acids like Asp116 and Ser199 for the binding of arylpiperazines to 5-HT1A receptors. researchgate.net Similarly, docking studies have been used to understand the binding mechanisms of N-phenylpiperazine derivatives to α1-adrenoceptors. researchgate.net

CoMFA is a 3D-QSAR (Quantitative Structure-Activity Relationship) technique that correlates the 3D steric and electrostatic fields of a series of molecules with their biological activities. nih.gov This method can generate predictive models that help in the design of new compounds with improved potency and selectivity. For example, CoMFA analysis has been used to study b-RAF inhibitors and HIV-1 integrase inhibitors, providing structural insights and guiding the rational design of new inhibitors. researchgate.netnih.gov While specific CoMFA studies on this compound derivatives were not detailed in the provided context, the principles of this technique are broadly applicable to this class of compounds to quantify the contributions of different structural modifications to their biological activity.

The integration of computational methods with experimental data is a powerful approach. For example, feedback loops that incorporate experimental IC50 data can be used to refine computational predictions. The combination of small molecule SAR with crystal structures of receptors and computational modeling is expected to lead to the development of new and varied pharmacological tools. acs.org

Impact of Stereochemistry on Biological Activity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a profound impact on the biological activity of this compound derivatives. The presence of chiral centers can lead to the existence of enantiomers, which are non-superimposable mirror images of each other. These enantiomers can exhibit different affinities for receptors and, consequently, different pharmacological effects.

The importance of stereochemistry has been demonstrated in studies of various piperazine derivatives. For example, in a study of a compound designated as 2c, the (S)-enantiomer showed the most significant differences between its affinity for the 5-HT2A and α1 receptors. acs.org This enantiomer was selected for further pharmacological studies because it could not be metabolized to 4-(3-chlorophenyl)piperazine. acs.org

In another series of compounds, the stereochemistry was found to influence selectivity. While there was no difference in affinity between the (-)- and (+)-enantiomers for the 5-HT1A receptor, all (-)-enantiomers displayed higher affinity for D2 receptors, and all (+)-enantiomers showed higher affinity for α1 receptors. acs.org This demonstrates that it can be difficult to predict which isomer will have a better selectivity profile without experimental testing. acs.org

The presence of specific stereochemical configurations is often noted as a potentially important factor for biological activity. For instance, the compound CHEMBL477034 has a specific (S) configuration, which is considered crucial for predicting its biological activity. ontosight.ai Similarly, the chiral centers in 6-(4-(2-chlorophenyl)piperazine-1-carbonyl)-2-(4-fluorophenyl)-N,N-dimethyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxamide are expected to influence its biological activity. evitachem.com

While the substituted piperazines themselves, like m-CPP, are dibasic amines with no stereoisomers, the addition of chiral substituents can introduce stereochemical complexity. europa.eu The achiral nature of the piperazine ring in some related analogs suggests limited stereoisomerism in those specific cases. vulcanchem.com However, when chiral centers are present, the separation and individual testing of enantiomers are critical for a complete understanding of the structure-activity relationship.

Advanced Analytical Methodologies for Chlorophenylpiperazine Research

Chromatographic Techniques for Detection and Quantification

Chromatographic methods are the cornerstone of chlorophenylpiperazine analysis, offering high separation efficiency and sensitivity. Gas chromatography and high-performance liquid chromatography, often coupled with mass spectrometry, are pivotal in identifying and quantifying CPP in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research

Gas chromatography-mass spectrometry (GC-MS) is a powerful tool for the analysis of this compound, particularly in metabolism and toxicological studies. In research settings, GC-MS has been instrumental in identifying the metabolic fate of CPP. For instance, studies in rat urine have shown that m-CPP is extensively metabolized through hydroxylation of the aromatic ring and degradation of the piperazine (B1678402) moiety. oup.comnih.gov The primary metabolites identified include two hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline (B41212), and two hydroxy-3-chloroaniline isomers. oup.comnih.gov

A systematic toxicological analysis procedure using full-scan GC-MS after acid hydrolysis, liquid-liquid extraction, and microwave-assisted acetylation allows for the detection of m-CPP and its metabolites. oup.comnih.gov The knowledge of these metabolites is critical for toxicological risk assessment. oup.com Furthermore, GC-MS methods can differentiate an intake of m-CPP from its precursor drugs, such as the antidepressants trazodone (B27368) and nefazodone (B1678010). oup.comnih.gov Capillary GC-MS has also been successfully used for the assay of m-chlorophenylpiperazine in the plasma and brain of rats. nih.gov

The electron ionization (EI) mass spectra of m-CPP show characteristic fragmentation patterns. Major ions are often observed at m/z 196 (molecular ion), 154, 138, 111, and 56, which are crucial for its identification in seized materials and biological samples. researchgate.netresearchgate.net

Table 1: Key GC-MS Research Findings for m-Chlorophenylpiperazine

Research Focus Key Findings Reference
Metabolism Study (Rat Urine) Identification of major metabolites: hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, 3-chloroaniline, hydroxy-3-chloroaniline isomers. oup.comnih.gov
Toxicological Analysis Development of a systematic procedure for detection in urine; differentiation from precursor drugs like trazodone and nefazodone. oup.comnih.gov
Biological Matrix Analysis Successful quantification in rat plasma and brain tissue. nih.gov

High Performance Liquid Chromatography (HPLC) with Various Detectors

High-performance liquid chromatography (HPLC) is a versatile technique widely used for the quantification of this compound in various research contexts, particularly in plasma and other biological fluids. nih.govtandfonline.com HPLC methods often employ UV or electrochemical detectors to achieve the necessary sensitivity and selectivity. nih.gov

One HPLC method for the analysis of m-chlorophenylpiperazine in plasma utilizes a C8 reversed-phase column with UV detection at 254 nm for higher concentrations and coulometric electrochemical detection at 840 mV for lower concentrations. nih.gov This dual-detector setup allows for a wide dynamic range. Another sensitive HPLC method for plasma analysis uses a cyanopropyl column with coulometric detection, achieving a lower limit of quantitation of 0.2 ng/mL from a 1 mL plasma sample. tandfonline.comtandfonline.com The reproducibility of this method, as indicated by the coefficient of variation (CV), ranged from 3-8.5%, with an average recovery of 92.1 ± 8.6%. tandfonline.com

HPLC with UV detection has also been employed for the determination of m-CPP in human plasma and red blood cells, revealing that plasma concentrations of the parent drug, trazodone, were significantly higher than in red blood cells, while m-CPP concentrations were comparable in both matrices. nih.gov Furthermore, HPLC methods have been developed to determine m-CPP content in illicit tablets, with one study reporting average concentrations of 13.4%. researchgate.net

Table 2: HPLC Method Parameters for m-Chlorophenylpiperazine Analysis

Detector Column Type Mobile Phase Component(s) Limit of Quantitation (LOQ) Recovery Reference
UV (254 nm) & Coulometric (840 mV) C8 Reversed-Phase Not specified 5 ng/mL (m-CPP) 68.0-73.2% (m-CPP) nih.gov
Coulometric CN Sorbent Extraction Column Potassium phosphate (B84403) buffer, acetonitrile, methanol 0.2 ng/mL 92.1 ± 8.6% tandfonline.comtandfonline.com
UV Reversed-Phase Heptane with isoamyl alcohol (for extraction) Not specified Not specified nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices

For highly sensitive and specific quantification of this compound in complex biological matrices such as plasma and whole blood, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. cuny.edu This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

A high-throughput LC-MS/MS method has been developed for the simultaneous determination of trazodone and its primary metabolite, m-CPP, in human plasma. nih.gov This method utilizes a Betabasic cyano column and an isocratic mobile phase, with a total run time of just 2.5 minutes. Detection is achieved using positive ion multiple reaction monitoring (MRM) mode, with the protonated precursor to product ion transition for m-CPP being m/z 197.2 → 118.1. nih.gov The method was validated with a linear dynamic range of 0.2-60.0 ng/mL for m-CPP and an intra- and inter-batch precision (%CV) of ≤8.4%. nih.gov

Another LC-MS/MS method was developed and validated for the detection and quantification of 18 different antidepressants, including m-CPP (as a metabolite of trazodone), in whole blood. cuny.edu This method also employed MRM to ensure specificity and sensitivity. The high selectivity of LC-MS/MS makes it particularly suitable for forensic applications and for analyzing samples with complex matrices, as it minimizes interferences. arabjchem.orgresearchgate.netnih.gov

Table 3: LC-MS/MS Method Validation for m-Chlorophenylpiperazine

Matrix Linear Range MRM Transition (m/z) Precision (%CV) Application Reference
Human Plasma 0.2-60.0 ng/mL 197.2 → 118.1 ≤8.4 Bioequivalence study nih.gov
Whole Blood 2.5-900 ng/mL Two transitions monitored Not specified Multi-analyte screening cuny.edu

Spectroscopic and Spectrophotometric Approaches for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation and quantification of this compound. UV-Visible spectrophotometry, in particular, is a fundamental tool for quantitative analysis and for distinguishing between different isomers.

A key application of spectrophotometry is the differentiation of this compound isomers. For example, meta-chlorophenylpiperazine (m-CPP) and para-chlorophenylpiperazine (p-CPP) can be distinguished based on their UV spectrophotometric spectra. researchgate.net Capillary electrophoresis coupled with spectrophotometric UV detection at 236 nm has been successfully used to separate and determine m-CPP, o-CPP, and p-CPP isomers in confiscated pills. nih.govsigmaaldrich.com This method demonstrated good linearity in the range of 10-200 µg/mL for m-CPP, with a limit of detection (LOD) of 2.5 µg/mL. nih.govsigmaaldrich.com

For structural elucidation, other spectroscopic methods such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy are typically employed to confirm the molecular structure and identify characteristic functional groups. vulcanchem.com Theoretical studies using density functional theory (DFT) have also been conducted to calculate and compare the IR and Raman spectra of m-CPP with its ortho and para isomers, providing further insight into their structural properties. researchgate.net

Electrochemical Sensor Development for Research Purposes

Electrochemical sensors are emerging as a promising analytical tool for the detection of this compound, offering advantages such as ease of miniaturization, operational simplicity, and cost-effectiveness. scielo.org.comdpi.com These sensors are being developed for on-site and rapid preliminary determination of psychoactive substances. scielo.org.co

Research has focused on the use of various electrode materials to enhance sensitivity and selectivity. One study investigated the electroanalytical behavior of several novel psychoactive substances, including 1-(3-chlorophenyl)piperazine (B195711), using differential pulse voltammetry (DPV) on boron-doped diamond electrodes. mdpi.com This method achieved a detection limit of 0.15 μg/mL for the target compounds. mdpi.com

The development of miniaturized electrodes, often modified with nanostructured materials like graphene, is a key area of research. scielo.org.cooatext.com These modifications aim to create versatile, portable devices that require only micro-quantities of the sample. scielo.org.co The performance of these sensors, in terms of detection limits, sensitivity, and precision, is often comparable to conventional analytical methods under certain conditions. scielo.org.coresearchgate.net

Table 4: Performance of Electrochemical Sensors for this compound Detection

Sensor Type/Electrode Material Analytical Technique Limit of Detection (LOD) Key Feature Reference
Boron-Doped Diamond Electrode Differential Pulse Voltammetry (DPV) 0.15 μg/mL High sensitivity for novel psychoactive substances. mdpi.com

Radioligand Binding Assays for Receptor Characterization in Research

Radioligand binding assays are a fundamental technique in pharmacology for characterizing the interaction of compounds like this compound with specific receptors. nih.govsci-hub.se These assays use a radiolabeled ligand to quantify the binding of a test compound to a receptor, providing crucial information about its affinity (Ki value). nih.gov

This compound is known to interact with various serotonin (B10506) (5-HT) receptors, and radioligand binding assays have been essential in elucidating these interactions. For example, m-CPP is a known 5-HT2C receptor agonist. Research has utilized these assays to determine the binding affinities of CPP and related compounds at different receptor subtypes.

In one study, the antagonist 8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine (PSB-603) was developed and shown to have a high affinity for the human A(2B) adenosine (B11128) receptor with a Ki value of 0.553 nM. researchgate.net A tritiated form of this compound was then used as a radioligand to selectively label A(2B) receptors. researchgate.net Such studies are critical for understanding the pharmacological profile of a compound and for the development of more selective drugs. The basic types of radioligand binding experiments include saturation, competition, and kinetic assays, each providing different quantitative information about the receptor-ligand interaction. nih.govnih.gov

Table 5: Chemical Compounds Mentioned in the Article

Compound Name Abbreviation
1-(3-Chlorophenyl)piperazine m-CPP
1-(2-Chlorophenyl)piperazine (B141456) o-CPP
1-(4-Chlorophenyl)piperazine p-CPP
Trazodone TRZ
Nefazodone
Hydroxy-mCPP
N-(3-chlorophenyl)ethylenediamine
3-Chloroaniline
Hydroxy-3-chloroaniline
1-(2-pyrimidinyl) piperazine 1PP
8-(4-(4-(4-chlorophenyl)piperazine-1-sulfonyl)phenyl)-1-propylxanthine PSB-603
Serotonin 5-HT
Procaine
Amphetamine
Methamphetamine
3,4-methylenedioxymethamphetamine MDMA
Cocaine
1-(3-trifluoromethylphenyl)piperazine TFMPP

Interactions of Chlorophenylpiperazine with Other Investigational Compounds Preclinical Focus

Pharmacodynamic Synergism and Antagonism in Animal Models

Research in animal models has extensively documented the antagonistic interactions that occur when m-CPP is co-administered with various serotonin (B10506) receptor antagonists. These interactions are crucial for identifying the specific receptor subtypes responsible for m-CPP's diverse behavioral effects. The primary focus of these studies has been the 5-HT2C receptor, for which m-CPP acts as an agonist.

Several studies have demonstrated that the behavioral effects induced by m-CPP can be blocked or reversed by pretreatment with selective 5-HT2C receptor antagonists. For instance, in a murine model of obsessive-compulsive disorder (OCD), the anticompulsive effects of the 5-HT2C antagonist agomelatine (B1665654) were partially attenuated by m-CPP, demonstrating a clear antagonistic relationship at this receptor. nih.govnih.govresearchgate.net Similarly, the selective 5-HT2C antagonist SB-242084 effectively reverses the anxiety-like effects induced by m-CPP in the rat social interaction test. oup.com This antagonistic effect is also observed in other behavioral paradigms; SB-242084 reverses m-CPP-induced self-grooming in rats, a behavior used to model OCD. nih.gov In contrast, a 5-HT2B receptor antagonist, SB-215505, did not block this effect, further isolating the action to the 5-HT2C receptor. nih.gov

Cognitive functions are also a key area of investigation. In a water maze test designed to assess memory in rats, the 5-HT2C antagonist mesulergine (B1205297) was shown to successfully antagonize memory deficits that were induced by m-CPP. jcpsp.pk Furthermore, the aversive properties of m-CPP, measured through conditioned taste aversion tests in mice, are blocked by a range of nonselective and selective serotonin antagonists, with evidence pointing to a predominant role for 5-HT2C receptors. researchgate.net

While the majority of evidence points to the 5-HT2C receptor as the primary site of these interactions, some findings suggest a more complex picture. In a rat model of OCD involving compulsive checking induced by the dopamine (B1211576) agonist quinpirole, the 5-HT2A/C antagonist ritanserin (B1680649) failed to block the therapeutic-like effects of m-CPP, suggesting that other receptor subtypes may mediate its action in certain contexts. mcmaster.ca

Table 1: Pharmacodynamic Antagonism of m-CPP in Animal Models

Interacting CompoundAnimal ModelObserved Antagonistic EffectProposed MechanismCitation
AgomelatineMouse (Marble-Burying Behavior)m-CPP partially attenuated the anticompulsive effect of agomelatine.Functional antagonism at the 5-HT2C receptor. nih.govnih.gov
MesulergineRat (Water Maze Test)Blocked m-CPP-induced memory deficits.Antagonism at the 5-HT2C receptor. jcpsp.pk
SB-242084Rat (Social Interaction Test)Reversed m-CPP-induced anxiety-like behavior.Selective antagonism of the 5-HT2C receptor. oup.com
SB-242084Rat (Self-Grooming Behavior)Reversed m-CPP-induced self-grooming.Selective antagonism of the 5-HT2C receptor. nih.gov
SB-206,553Mouse (Conditioned Taste Aversion)Blocked m-CPP-induced conditioned taste aversion.Antagonism at the 5-HT2C receptor. researchgate.net
RitanserinRat (Quinpirole-Induced Checking)Did not inhibit the attenuation of compulsive checking by m-CPP.Suggests mediation by receptors other than 5-HT2A/C in this specific model. mcmaster.ca

Modulation of Drug Metabolism by Chlorophenylpiperazine (e.g., CYP Inhibition/Induction)

The interaction of m-CPP with drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, is a critical aspect of its preclinical profile. The evidence indicates that m-CPP is primarily a substrate of CYP enzymes and a weak inhibitor, with no significant evidence of enzyme induction.

Metabolism of m-CPP In vitro studies using human liver microsomes and cDNA-expressed enzymes have established that m-CPP is a major metabolite of antidepressant drugs such as trazodone (B27368) and nefazodone (B1678010), with its formation being mediated principally by CYP3A4. nih.govnih.govpharmgkb.org The subsequent clearance of m-CPP itself occurs through hydroxylation to para-hydroxy-m-CPP, a reaction predominantly catalyzed by CYP2D6. nih.gov

Inhibition of CYP Enzymes The potential for m-CPP to inhibit CYP enzymes, and thus affect the metabolism of other drugs, has been investigated in preclinical in vitro models. These studies consistently show that m-CPP is a weak inhibitor of key CYP isoforms. One study investigating the inhibitory effects of nefazodone and its metabolites found that m-CPP exhibited "weak or negligible" inhibitory activity against CYP3A4. nih.gov Another study specifically examining the inhibition of dextromethorphan (B48470) metabolism found m-CPP to be a weak inhibitor of CYP2D6, with an average inhibition constant (Ki) ranging from 18 to 50 µM. nih.gov The same study also reported weak inhibition of CYP3A isoforms. nih.gov Research investigating various piperazine (B1678402) analogues noted that m-CPP demonstrated inhibitory effects across a panel of enzymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), though specific potency data were not detailed in the report. researchgate.net

Induction of CYP Enzymes There is a lack of direct preclinical evidence suggesting that m-CPP is an inducer of cytochrome P450 enzymes. Indirect evidence comes from a study in rats where chronic administration of m-CPP did not alter the plasma or brain concentrations of a subsequent acute dose. researchgate.net This suggests that m-CPP does not significantly induce its own metabolism (auto-induction), a finding that diminishes the likelihood of it being a potent inducer of the metabolism of other compounds. researchgate.net

Table 2: Preclinical Findings on CYP450 Modulation by m-CPP

CYP IsoformStudy TypeFindingDetailsCitation
CYP3A4In vitro (Human Liver Microsomes)Weak to negligible inhibitionTested as an inhibitor of alprazolam hydroxylation. nih.gov
CYP2D6In vitro (Human Liver Microsomes)Weak inhibitionAverage Ki value of 18-50 µM against dextromethorphan O-demethylation. nih.gov
CYP3AIn vitro (Human Liver Microsomes)Weak inhibitionAverage Ki value of 21 to >200 µM against dextromethorphan N-demethylation. nih.gov
Multiple (1A2, 2C9, 2C19, 2D6, 3A4)In vitro (Human Liver Microsomes)Inhibitory activity observedDescribed as having significant inhibitory effects, but specific IC50/Ki values were not provided. researchgate.net
Not SpecifiedIn vivo (Rat)No evidence of auto-inductionChronic pretreatment with m-CPP did not alter the pharmacokinetics of an acute m-CPP dose. researchgate.net

Future Directions and Emerging Research Avenues for Chlorophenylpiperazine

Elucidation of Novel Molecular Targets and Pathways

Initially recognized for its action on serotonin (B10506) receptors, research is now uncovering a more complex interaction profile for m-CPP. ews-nfp.bg Future investigations are focused on identifying and characterizing these less-explored molecular targets to build a comprehensive understanding of its pharmacological effects.

Table 1: Known vs. Emerging Molecular Interactions of m-CPP

Target Class Specific Target Implication of Interaction Citation
Well-Established Targets 5-HT2C Receptor Agonist activity, mediates anxiogenic and anorectic effects. ews-nfp.bgwikipedia.org
5-HT2A Receptor Antagonistic properties. ews-nfp.bg
5-HT1A, 5-HT1B, 5-HT1D Receptors Agonist activity, contributes to neuroendocrine and behavioral responses. researchgate.netnih.govnih.gov
Emerging Targets Serotonin Transporter (SERT) Binds to transporter sites, suggesting a presynaptic mechanism of action. nih.gov
Dopamine (B1211576) D2 Receptors Indirect modulation via serotonergic pathways, potential role in complex behaviors. researchgate.net

Development of Advanced Preclinical Models for Complex Neurobiological Phenomena

The use of m-CPP as a pharmacological tool is being enhanced by the development of sophisticated preclinical models. These models aim to better replicate the intricacies of human neuropsychiatric disorders.

Traditional models, such as the elevated plus-maze and open field tests, have been used to demonstrate the anxiogenic effects of m-CPP in rodents. scirp.org However, research is moving towards more complex models. For instance, studies are now using m-CPP in genetically modified animals, such as those with altered serotonin receptor expression, to dissect the specific role of these receptors in anxiety and depression-like behaviors. frontiersin.orgfrontiersin.org The zebrafish larva is also emerging as a valuable model for rapidly screening the toxicokinetics and behavioral effects of psychoactive compounds like m-CPP. frontiersin.org These larvae show a rapid uptake of m-CPP, with the highest concentrations found in the eyes and brain, and exhibit behavioral responses such as reduced activity, which mirrors effects seen in rodents and humans. frontiersin.org

Furthermore, functional magnetic resonance imaging (fMRI) in human volunteers is being used to study how m-CPP modulates neural responses to stimuli, such as images of food, providing a mechanistic link between 5-HT2C receptor activation and the control of eating behavior. nih.gov Such advanced imaging techniques, combined with pharmacological challenges, offer a powerful way to bridge the gap between animal models and human clinical phenomena. nih.govnih.govpsychiatryonline.org

Table 2: Comparison of Preclinical Models for Studying m-CPP

Model Type Example Phenomena Investigated Key Findings/Advantages Citation
Traditional Behavioral Elevated Plus-Maze, Open Field Test Anxiety-like behavior m-CPP induces measurable anxiety in mice. scirp.org
Genetically Modified Mice with altered 5-HT2C receptor function Role of specific receptors in anxiety Allows for dissection of molecular pathways underlying m-CPP's effects. frontiersin.orgfrontiersin.org
Alternative Vertebrate Zebrafish Larvae Toxicokinetics, behavioral screening Rapid uptake and quantifiable behavioral changes; suitable for high-throughput screening. frontiersin.org

| Human Neuroimaging | fMRI with m-CPP challenge | Neural basis of appetite and reward | m-CPP reduces neural activity in reward-related brain regions in response to food cues. | nih.gov |

Computational Design of Chlorophenylpiperazine-Based Research Probes

The chemical structure of m-CPP is serving as a scaffold for the computational design of new and more specific research tools. semanticscholar.orgbiointerfaceresearch.com In silico techniques like molecular docking and pharmacophore modeling are being used to design novel derivatives with tailored properties. semanticscholar.orgresearchgate.net

The goal of this computational work is to develop new molecules that may have a higher affinity or selectivity for a particular serotonin receptor subtype. For example, researchers have designed and synthesized new coumarin (B35378) derivatives incorporating the this compound moiety to create potent agents for the 5-HT1A receptor. semanticscholar.org These efforts aim to produce research probes that can help to more precisely map the function of specific components of the serotonergic system. Computational methods can predict the binding affinity of these new compounds before they are synthesized, streamlining the discovery process. semanticscholar.org This approach is not limited to creating agonists or antagonists but also extends to designing molecules for other research applications, such as probes for molecular imaging. mdpi.com

Theoretical Contributions to Understanding Serotonergic System Dysregulation

m-CPP has long been used as a "pharmacological challenge" agent to probe the sensitivity of the serotonin system in both healthy individuals and those with psychiatric disorders. researchgate.netnih.govnih.govresearchgate.net The neuroendocrine (e.g., changes in prolactin and cortisol) and behavioral responses to m-CPP provide insights into the functional status of central serotonin pathways. nih.govresearchgate.net

Studies in patients with conditions like obsessive-compulsive disorder (OCD), major depression, and schizophrenia have shown altered responses to m-CPP, which has helped shape theories of serotonin dysregulation in these illnesses. nih.govnih.govmdpi.com For instance, the observation that m-CPP can exacerbate symptoms in some OCD patients supports the hypothesis of a hypersensitivity of certain postsynaptic serotonin receptors in this disorder. nih.gov Similarly, an augmented prolactin and cortisol response to m-CPP in depressed adolescents suggests an enhanced sensitivity of the serotonergic system. nih.gov These findings contribute to a dynamic understanding of how the serotonin system's dysfunction can manifest differently across various psychiatric conditions and helps refine theoretical models of their pathophysiology. researchgate.netoup.comfrontiersin.org

Exploration of Chemical Biology Applications Beyond Neuropharmacology

While the primary focus of m-CPP research has been neuropharmacology, its unique chemical structure presents opportunities for broader applications in chemical biology. The piperazine (B1678402) ring and chlorophenyl group are common motifs in medicinal chemistry, and m-CPP itself can be used as a starting material or fragment for the synthesis of new chemical entities.

An emerging area of interest is the use of small molecules as probes to study complex biological systems. The principles of photoaffinity labeling, for example, use molecules that can be activated by light to form covalent bonds with their biological targets, allowing for precise identification of binding partners. mdpi.com While not yet applied to m-CPP specifically, its structure could potentially be modified to create such photoactivatable probes.

Furthermore, the development of cell-penetrating peptides (CPPs) for drug delivery is a rapidly advancing field. nih.govnih.govnih.govpreprints.org These short peptides can transport various cargo molecules across cell membranes. nih.govnih.gov There is potential to explore the conjugation of m-CPP derivatives to CPPs to achieve targeted delivery to specific intracellular sites, thereby creating novel tools for studying cellular signaling pathways with high spatial and temporal resolution. This represents a speculative but exciting future direction for leveraging the chemical properties of the this compound scaffold in new biological contexts.

Q & A

Q. What are the primary neuroendocrine effects of mCPP, and how can researchers design experiments to measure these effects in human studies?

mCPP acts as a serotonin receptor agonist, increasing plasma prolactin and cortisol levels and elevating body temperature in humans . To study these effects, researchers should:

  • Use double-blind, placebo-controlled designs with oral administration (e.g., 0.5 mg/kg doses).
  • Collect blood samples at baseline and post-administration intervals (e.g., 30–120 minutes) for hormone assays.
  • Monitor subjective mood changes via validated scales (e.g., activation-euphoria, anxiety) to correlate biochemical and behavioral outcomes .

Q. How can researchers utilize mCPP to investigate structure-activity relationships (SAR) in piperazine derivatives?

mCPP’s core piperazine structure and substituents (e.g., 4-chlorophenyl group) allow systematic SAR studies:

  • Synthesize analogs with modifications to the phenyl ring (e.g., nitro, trifluoromethyl groups) or piperazine backbone.
  • Test biological activity (e.g., receptor binding affinity, serotonin release) using in vitro assays (e.g., radioligand binding) or in vivo neuroendocrine models .

Q. What safety protocols should be followed when handling mCPP in laboratory settings?

Key safety measures include:

  • Wearing gloves, lab coats, and eye protection to avoid skin/eye contact.
  • Working in a well-ventilated fume hood to prevent inhalation of dust.
  • Storing mCPP in airtight containers away from oxidizers and ignition sources .
  • Immediate decontamination with water and soap for skin exposure; eye rinsing for 15 minutes if contacted .

Q. What analytical techniques are recommended for identifying mCPP in complex mixtures?

Hyphenated mass spectrometric methods are optimal:

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives; use electron ionization (EI) to fragment mCPP (characteristic ions at m/z 286 for molecular weight confirmation) .
  • Liquid Chromatography-MS (LC-MS): For non-volatile samples; employ electrospray ionization (ESI) in positive ion mode to detect [M+H]+ ions .

Advanced Research Questions

Q. How can conflicting data on mCPP’s role in serotonin-mediated prolactin secretion be resolved?

Contradictions may arise from differences in species (human vs. rodent models), dosage, or receptor subtype selectivity. To address this:

  • Conduct in vivo microdialysis to measure real-time serotonin release in specific brain regions (e.g., hypothalamus) alongside plasma prolactin levels.
  • Use selective serotonin receptor antagonists (e.g., 5-HT2C blockers) to isolate pathways .
  • Validate findings across multiple models (e.g., knock-out mice lacking specific receptors) .

Q. What synthetic strategies optimize yield and purity of mCPP analogs for pharmacological screening?

Key approaches include:

  • Nucleophilic Substitution: React 1-(4-chlorophenyl)piperazine with chloroacetyl chloride under inert conditions (e.g., N₂ atmosphere) to minimize side reactions.
  • Catalytic Hydrogenation: Reduce nitro intermediates (e.g., 4-nitrophenyl derivatives) using Pd/C or Raney Ni for high-purity primary amines .
  • HPLC Purification: Employ reverse-phase C18 columns with acetonitrile/water gradients to isolate isomers (e.g., resolving meta- vs. para-substituted derivatives) .

Q. How do cytochrome P450 enzymes influence mCPP pharmacokinetics, and what experimental models are suitable for studying metabolic interactions?

mCPP is metabolized by CYP3A4 and CYP2D6 into inactive hydroxylated derivatives . To study this:

  • Use human liver microsomes (HLMs) or recombinant CYP isoforms to quantify metabolic rates via LC-MS/MS.
  • Apply enzyme inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6) to assess pathway contributions.
  • Perform in vivo crossover studies with CYP inducer/repressor pretreatments to evaluate drug-drug interactions .

Q. What experimental frameworks address the ecological risks of mCPP contamination in environmental samples?

While ecological data are limited , researchers can:

  • Use high-resolution mass spectrometry (HRMS) to detect mCPP in wastewater or surface water.
  • Conduct Daphnia magna or Danio rerio (zebrafish) toxicity assays to determine LC50 values.
  • Model soil mobility using chromatographic retention times and log Kow (octanol-water partition coefficient) predictions .

Methodological Notes

  • References to Commercial Sources: Excluded per guidelines; data sourced from peer-reviewed studies, PubChem, and regulatory agencies (NIST, OSHA).
  • Contradictory Evidence: Addressed via multi-model validation (e.g., human/rodent comparisons for neuroendocrine effects) .
  • Safety Compliance: Protocols aligned with OSHA HCS and GHS standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.